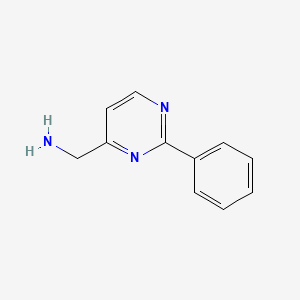

(2-Phenylpyrimidin-4-yl)methanamine

CAS No.: 1145679-92-0

Cat. No.: VC8458065

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1145679-92-0 |

|---|---|

| Molecular Formula | C11H11N3 |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | (2-phenylpyrimidin-4-yl)methanamine |

| Standard InChI | InChI=1S/C11H11N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8,12H2 |

| Standard InChI Key | VSGYXILAPHTAGU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)CN |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)CN |

Introduction

Chemical Identity and Structural Features

(2-Phenylpyrimidin-4-yl)methanamine belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. Substituents at the 2- and 4-positions influence its electronic and steric properties, which are critical for biological activity.

Molecular Formula and Physicochemical Properties

While the exact molecular formula for (2-Phenylpyrimidin-4-yl)methanamine is not explicitly listed in the search results, analogous compounds such as (4-phenylpyrimidin-2-yl)methanamine hydrochloride (C₁₁H₁₂ClN₃) provide a reference . Adjusting for positional isomerism, the molecular formula of (2-Phenylpyrimidin-4-yl)methanamine is likely C₁₁H₁₁N₃, with a molecular weight of 185.23 g/mol. Key physicochemical parameters derived from structural analogs include:

| Property | Value |

|---|---|

| Exact Mass | 185.095 g/mol |

| Topological Polar Surface Area (TPSA) | 51.8 Ų |

| LogP (Octanol-Water Partition Coefficient) | 3.10 |

The moderate LogP value suggests favorable membrane permeability, a desirable trait for drug candidates .

Synthesis and Structural Modification

The synthesis of pyrimidine derivatives typically involves cyclization reactions or functionalization of preformed pyrimidine cores.

Cyclocondensation of Chalcones

Aiwonegbe et al. (2024) demonstrated the synthesis of 2-amino-4,6-diarylpyrimidines via condensation of chalcones with guanidine carbonate in dimethylformamide (DMF) at 160°C . Adapting this method, (2-Phenylpyrimidin-4-yl)methanamine could be synthesized using a chalcone precursor with appropriate substituents. For example:

-

Chalcone Preparation: React acetophenone with benzaldehyde under basic conditions to form 1,3-diphenylprop-2-en-1-one.

-

Cyclization: Condense the chalcone with guanidine carbonate in DMF under reflux to yield the pyrimidine core .

Functionalization via Cross-Coupling Reactions

Modern synthetic approaches employ palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been utilized to introduce aryl groups to pyrimidine intermediates . In a study by Journal of Medicinal Chemistry (2014), (4-(pyridin-3-yl)phenyl)methanamine was reacted with 2,4-dichloroquinazoline to form chloropyrimidine intermediates, which were further functionalized with boronic acids . Applying this strategy:

-

Intermediate Formation: React 2,4-dichloropyrimidine with (2-phenylpyrimidin-4-yl)methanamine to generate a chloro-substituted intermediate.

-

Cross-Coupling: Use Pd(PPh₃)₄ or silica-bound DPP-palladium catalysts to couple the intermediate with aryl boronic acids .

Analytical Characterization

Spectroscopic Methods

-

IR Spectroscopy: Characteristic N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

-

NMR Spectroscopy:

Mass Spectrometry

Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/z 185.1 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₁N₃ .

Computational Studies

Aiwonegbe et al. (2024) employed Gaussian 16 software for predicting biological activity and molecular docking . For (2-Phenylpyrimidin-4-yl)methanamine, in silico studies could:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume